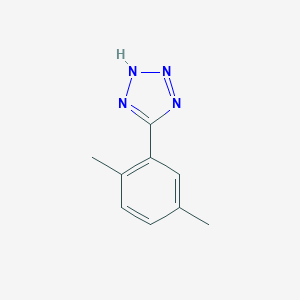
5-(2,5-dimethylphenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,5-dimethylphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Tetrazole derivatives, including 5-(2,5-dimethylphenyl)-2H-tetrazole, have shown significant antimicrobial properties. Research indicates that various substituted tetrazoles exhibit antibacterial and antifungal activities. For instance, studies have demonstrated that certain tetrazoles can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
1.2 Anti-Inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives is well-documented. Compounds similar to this compound have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives have exhibited IC50 values comparable to established anti-inflammatory drugs .
1.3 Analgesic Effects
Research has also explored the analgesic properties of tetrazole derivatives. Compounds derived from this compound have been evaluated for pain relief efficacy using various animal models. Results suggest that these compounds can provide significant analgesic effects, making them potential candidates for pain management therapies .
Material Science Applications
3.1 Energetic Materials
Tetrazoles are known for their energetic properties, making them suitable for applications in explosives and propellants. The presence of multiple nitrogen atoms in their structure contributes to their high energy density and stability under specific conditions .
3.2 Pharmaceutical Development
As versatile pharmacophores, tetrazoles serve as building blocks in drug design. Their ability to mimic carboxylic acids while maintaining metabolic stability makes them invaluable in developing new therapeutic agents targeting various diseases .
Case Studies
Several studies have highlighted the potential applications of tetrazole derivatives:
- Antimicrobial Screening : A series of substituted tetrazoles were synthesized and tested against a range of bacterial strains, showing promising results with some compounds exhibiting MIC values lower than traditional antibiotics .
- Anti-inflammatory Research : A novel series of tetrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats, demonstrating significant inhibition comparable to standard treatments .
Data Table: Summary of Applications
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
InChI Key |
GVQNHMLQGANEEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















